N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine
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Overview
Description
N-(Naphthalen-2-ylmethyl)-[3,4’-bipyridin]-5-amine is a complex organic compound that features a naphthalene moiety linked to a bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-2-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of naphthalen-2-ylmethylamine with a bipyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-2-ylmethyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene and bipyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or bipyridine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid and bipyridine derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or bipyridine rings.
Scientific Research Applications
N-(Naphthalen-2-ylmethyl)-[3,4’-bipyridin]-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and catalytic properties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Naphthalen-2-ylmethyl)aniline
- N-(Naphthalen-2-ylmethyl)acetamide
- N-(Naphthalen-2-ylmethyl)cyclopropanamine
Uniqueness
N-(Naphthalen-2-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine moiety, which imparts distinct electronic properties and coordination chemistry behavior. This makes it particularly valuable in applications requiring specific metal-ligand interactions, such as catalysis and material science.
Properties
CAS No. |
821784-07-0 |
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Molecular Formula |
C21H17N3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(naphthalen-2-ylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C21H17N3/c1-2-4-19-11-16(5-6-17(19)3-1)13-24-21-12-20(14-23-15-21)18-7-9-22-10-8-18/h1-12,14-15,24H,13H2 |
InChI Key |
USJHXSKLIXCVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNC3=CN=CC(=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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